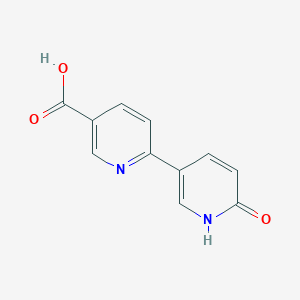![molecular formula C15H25NO4 B8483818 tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8483818.png)
tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate: is an organic compound with the molecular formula C₁₄H₂₅NO₄ It is a member of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic pathways .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure is of interest for the development of molecules with specific biological activities. Research is ongoing to explore its potential as a scaffold for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the production of high-value products .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. its reactivity is primarily due to the presence of functional groups such as the hydroxymethyl and carbonyl groups. These groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness: tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-17)12(15)18/h11,17H,4-10H2,1-3H3 |
Clave InChI |
RBSVFYFAXQPQFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCC(C2=O)CO)CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(Benzyloxy)phenyl]-2-(2,2,2-trichloroethyl)oxirane](/img/structure/B8483809.png)
![2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine](/img/structure/B8483812.png)

![N-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8483826.png)
![6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one](/img/structure/B8483841.png)

